molecular formula C11H8N6O B5836532 [2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetonitrile

[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetonitrile

Cat. No. B5836532
M. Wt: 240.22 g/mol
InChI Key: RSNMFVBZWSSWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetonitrile, also known as AOAA, is a chemical compound that has been widely used in scientific research for its unique properties. AOAA is a potent inhibitor of the enzyme glutamine transaminase K (GTK), which plays a critical role in the metabolism of glutamine in the brain and other tissues.

Mechanism of Action

[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetonitrile works by binding to the active site of GTK and preventing it from catalyzing the conversion of glutamine to glutamate. This disruption of the glutamine metabolism pathway can lead to a buildup of glutamine in the brain and other tissues, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects:
The inhibition of GTK by [2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetonitrile can have a variety of biochemical and physiological effects. One of the most significant effects is the disruption of the glutamine metabolism pathway, which can lead to a buildup of glutamine in the brain and other tissues. This can lead to changes in cellular function, including alterations in neurotransmitter release and synaptic plasticity.

Advantages and Limitations for Lab Experiments

[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetonitrile has several advantages for use in lab experiments. It is a potent and specific inhibitor of GTK, which makes it useful for studying the role of this enzyme in various physiological and pathological processes. However, there are also limitations to the use of [2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetonitrile. It can be toxic to cells at high concentrations, and its effects on other metabolic pathways are not well understood.

Future Directions

There are several future directions for research on [2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetonitrile. One area of interest is the development of new GTK inhibitors with improved specificity and potency. Another area of interest is the use of [2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetonitrile in animal models of disease to study the role of glutamine metabolism in various pathological processes. Additionally, the effects of [2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetonitrile on other metabolic pathways and cellular functions warrant further investigation.
Conclusion:
In conclusion, [2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetonitrile is a potent inhibitor of GTK that has been widely used in scientific research for its ability to disrupt the glutamine metabolism pathway. Its unique properties make it a valuable tool for studying the role of this enzyme in various physiological and pathological processes. However, there are also limitations to its use, and further research is needed to fully understand its effects on cellular function and metabolism.

Synthesis Methods

[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetonitrile can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with 1H-benzimidazole-2-carboxylic acid in the presence of acetic anhydride and acetonitrile. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetonitrile has been widely used in scientific research for its ability to inhibit GTK. This enzyme is involved in the conversion of glutamine to glutamate, which is a critical step in the metabolism of glutamine in the brain and other tissues. By inhibiting GTK, [2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetonitrile can disrupt this metabolic pathway and lead to a variety of physiological and biochemical effects.

properties

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O/c12-5-6-17-8-4-2-1-3-7(8)14-11(17)9-10(13)16-18-15-9/h1-4H,6H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNMFVBZWSSWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC#N)C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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